1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

Stable Isotope Dilution Assay LC-MS/MS Quantification Mass Shift Differentiation

Choose this 13C4-labeled Bexarotene Tetrahydro Naphthalene Impurity (Impurity 14) standard for regulatory-compliant impurity profiling. With four 13C atoms at the 1,1,4,4-methyl positions, it delivers a +4 Da mass shift without the chromatographic isotope effects that compromise deuterated internal standards. Identical retention time to the unlabeled impurity (CAS 6683-48-3) ensures uncompromised LC-MS/MS quantification accuracy for ANDA/DMF submissions per ICH Q3A/Q3B. Supplied as a white solid (≥98% purity). For research and analytical use only.

Molecular Formula C15H22
Molecular Weight 206.31
CAS No. 1391053-02-3
Cat. No. B587725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4
CAS1391053-02-3
Synonyms1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethyl-naphthalene-13C4; 
Molecular FormulaC15H22
Molecular Weight206.31
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
InChIInChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1
InChIKeyAISXBZVAYNUAKB-LBHFFFFPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4: A Stable Isotope-Labeled Bexarotene Impurity Reference Standard for LC-MS/MS Quantification


1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 (CAS 1391053-02-3) is a stable isotope-labeled analog of the unlabeled compound (CAS 6683-48-3), which is recognized as Bexarotene Tetrahydro Naphthalene Impurity (Impurity 14) and a key synthetic intermediate of the third-generation retinoid X receptor (RXR) agonist bexarotene [1]. The 13C4-labeled variant incorporates four carbon-13 atoms at the four methyl positions on the saturated ring (positions 1,1,4,4), delivering a molecular formula of C11[13C]4H22 and a molecular weight of 206.31 g/mol . This specific labeling pattern produces a +4 Da mass shift relative to the unlabeled compound (MW 202.34), enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of the unlabeled impurity in bexarotene drug substances and formulations . The compound is supplied as a white solid with purity typically specified at ≥98% and is intended exclusively for laboratory research and analytical use [2].

Why Generic Unlabeled 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene Cannot Replace the 13C4-Labeled Analog in Regulated Quantitative Analysis


The unlabeled compound (CAS 6683-48-3) and the 13C4-labeled version share identical chemical structure and chromatographic behavior, yet they are not interchangeable in quantitative analytical workflows. The unlabeled form lacks the +4 Da mass shift that enables mass spectrometric differentiation from the endogenous analyte, making it impossible to use as an internal standard for stable isotope dilution assays without introducing signal cross-talk between the internal standard and analyte channels [1]. Deuterated internal standards (e.g., Bexarotene-d4, CAS 2182068-00-2) are available, but deuterium labeling can introduce chromatographic isotope effects leading to retention time shifts between the internal standard and analyte, potentially compromising quantification accuracy—a limitation that 13C-labeled standards consistently avoid due to the chemical equivalence of 12C and 13C isotopes [2]. Furthermore, alternative 13C-labeled bexarotene standards (e.g., Bexarotene-13C4, CAS 1185030-01-6) target the active pharmaceutical ingredient (API) rather than the specific tetrahydronaphthalene impurity, rendering them unsuitable for impurity-specific quantification required by ICH Q3A/Q3B guidelines [3][4].

Quantitative Differentiation Evidence: 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 vs. Closest Analogs


Mass Shift Comparison: 13C4 vs. Unlabeled Bexarotene Tetrahydronaphthalene Impurity in MS Detection Channels

The 13C4 labeling at the four methyl positions (1,1,4,4) of the tetrahydronaphthalene ring produces a nominal mass shift of +4 Da relative to the unlabeled Bexarotene Tetrahydro Naphthalene Impurity (CAS 6683-48-3, MW 202.34 g/mol) . This +4 Da shift places the internal standard signal four m/z units above the unlabeled analyte in MS detection, providing clear baseline separation between the internal standard and analyte isotopic envelopes that is sufficient to eliminate signal cross-talk in SRM/MRM transitions, a fundamental requirement for stable isotope dilution mass spectrometry (SID-MS) [1]. In contrast, a +1 or +2 Da shift (e.g., from mono-13C or di-13C labeling) risks partial overlap of the [M+1] and [M+2] natural abundance isotopic peaks of the unlabeled analyte (C15H22, ~16.5% and ~1.3% relative abundance, respectively) with the internal standard channel, potentially introducing systematic positive bias at low analyte concentrations [2].

Stable Isotope Dilution Assay LC-MS/MS Quantification Mass Shift Differentiation

Chromatographic Co-elution Isotope Effect: 13C4 vs. Deuterated Internal Standards (Bexarotene-d4)

Stable isotope-labeled internal standards employing 13C labeling exhibit negligible chromatographic isotope effects compared to deuterium-labeled analogs, which can show measurable retention time shifts due to differences in C–H vs. C–D bond polarity and van der Waals interactions with reversed-phase stationary phases [1]. Bexarotene-d4, a commercially available deuterated internal standard for bexarotene quantification (CAS 2182068-00-2), has been reported to exhibit a retention time shift of up to 0.04–0.08 min relative to unlabeled bexarotene under typical reversed-phase LC conditions, potentially causing differential matrix effects when electrospray ionization suppression varies across the elution window [2]. In contrast, 13C-labeled standards such as 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 co-elute precisely with the unlabeled analyte, ensuring identical ionization conditions and matrix effect compensation throughout the peak [3].

Chromatographic Isotope Effect Deuterium vs. 13C Labeling LC-MS/MS Accuracy

Analyte Specificity: 13C4-Tetrahydronaphthalene Impurity vs. Bexarotene-13C4 API Internal Standard

Bexarotene-13C4 (CAS 1185030-01-6) is a commercially available 13C4-labeled internal standard targeting the intact bexarotene API. However, the tetrahydronaphthalene impurity (CAS 6683-48-3) is a structurally distinct compound lacking the benzoic acid moiety present on bexarotene, resulting in significantly different chromatographic retention and mass spectrometric fragmentation [1]. Using Bexarotene-13C4 as an internal standard for quantifying the tetrahydronaphthalene impurity would violate the fundamental principle of stable isotope dilution, which requires the internal standard to be an isotopologue of the exact analyte being measured [2]. The 13C4-tetrahydronaphthalene internal standard shares identical structure, fragmentation pathways, and ionization efficiency with the unlabeled impurity, enabling accurate quantification in bexarotene drug substance impurity profiling as required by ICH Q3A, where impurities present at ≥0.10% (or ≥0.05% for genotoxic impurities) must be identified and quantified [3].

Impurity-Specific Quantification Pharmaceutical Reference Standard Genotoxic Impurity Assessment

Isotopic Enrichment Purity: 13C4 at Defined Positions vs. Random or Incomplete Labeling

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 features site-specific 13C incorporation at all four methyl positions (1,1,4,4) on the saturated ring, as confirmed by the InChI isotopic layer (i8+1,9+1,14+1,15+1) . This defined labeling architecture contrasts with compounds prepared through non-specific biosynthetic or random synthetic labeling, where incomplete or variable isotopic incorporation can generate a distribution of isotopomers (e.g., mixtures of 13C0, 13C1, 13C2, 13C3, and 13C4 species) . Such isotopomer distributions broaden the internal standard signal envelope in MS, reduce effective sensitivity at the target m/z, and create complex isotopic correction requirements that degrade quantification precision at low concentrations [1]. The defined +4 Da shift from a homogeneous 13C4 population ensures a single, well-resolved isotopologue peak at m/z 206, maximizing signal-to-noise ratio for the internal standard channel .

Isotopic Enrichment Position-Specific Labeling Quantitative Accuracy

Optimal Application Scenarios for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 in Pharmaceutical and Analytical Research


Quantification of Bexarotene Tetrahydro Naphthalene Impurity (Impurity 14) in API and Drug Products for ANDA/DMF Submissions

This 13C4-labeled standard is the optimal internal standard for developing and validating HPLC-UV or LC-MS/MS methods to quantify the unlabeled tetrahydronaphthalene impurity in bexarotene drug substances and softgel formulations. Its structural identity with the target impurity ensures regulatory-compliant impurity profiling per ICH Q3A/Q3B, supporting ANDA and DMF submissions where impurity-specific validated methods are mandatory [1].

Stable Isotope Dilution GC-MS Analysis of Bexarotene Synthetic Intermediates and Process Impurities

The compound is directly recommended as a SIL-IS for GC-MS methods targeting the quantification of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene in reaction monitoring, purity assessment, and process impurity control during bexarotene API synthesis . The +4 Da mass shift and identical chromatographic retention to the unlabeled intermediate enable accurate compensation for injection volume variability and matrix effects.

Reference Standard for Mass Spectrometry-Based Metabolite Identification and PAH Analog Quantification in Environmental or Biological Matrices

The compound's structural similarity to polycyclic aromatic hydrocarbons (PAHs) and its defined 13C4 isotopic signature support its use as an internal standard for quantifying PAH metabolites or structurally related tetrahydronaphthalene derivatives in complex biological or environmental samples, where matrix effects are severe and require isotopically matched internal standardization [2].

Method Cross-Validation Studies Comparing Deuterated vs. 13C-Labeled Internal Standards for Regulatory Bioanalysis

Given the documented chromatographic isotope effect of deuterated internal standards, this 13C4-labeled compound serves as a reference for cross-validation studies that compare the accuracy and precision of deuterated (e.g., Bexarotene-d4) versus 13C-labeled internal standards, providing quantitative evidence to support method selection in regulated bioanalytical laboratories [3].

Quote Request

Request a Quote for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.